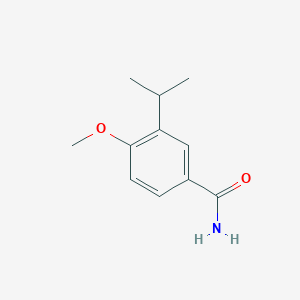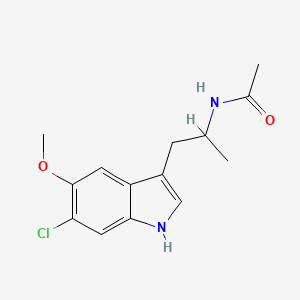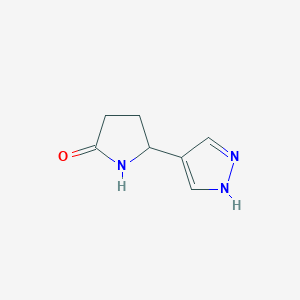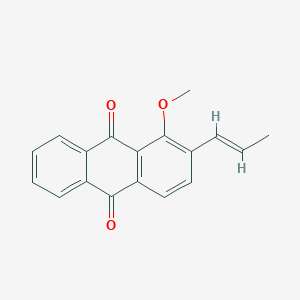
9,10-Anthracenedione, 1-amino-4-(butylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-4-(butylamino)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields. This compound is characterized by the presence of amino and butylamino groups attached to the anthracene-9,10-dione core. It has a molecular formula of C18H18N2O2 and a molecular weight of 294.348 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-(butylamino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthracene-9,10-dione with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-amino-4-(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and butylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye synthesis and as intermediates in pharmaceutical compounds .
Scientific Research Applications
1-amino-4-(butylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an analytical reagent for detecting metal ions.
Medicine: Studied for its anticancer properties, particularly in the development of anthracenedione-based drugs.
Industry: Utilized in the production of colorants and as a component in photometric determination methods
Mechanism of Action
The mechanism of action of 1-amino-4-(butylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound can inhibit topoisomerase enzymes, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Ametantrone: Another anthracenedione derivative with similar properties.
Uniqueness
1-amino-4-(butylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an anticancer agent make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
62956-46-1 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-amino-4-(butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-10-20-14-9-8-13(19)15-16(14)18(22)12-7-5-4-6-11(12)17(15)21/h4-9,20H,2-3,10,19H2,1H3 |
InChI Key |
OFNUONASVSMWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)






![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)

